molecular formula C11H21ClO B128524 (+)-Chloromethyl isomenthyl ether CAS No. 144177-48-0

(+)-Chloromethyl isomenthyl ether

Cat. No.: B128524
CAS No.: 144177-48-0
M. Wt: 204.73 g/mol
InChI Key: XOPLTFUYFXWFGB-GARJFASQSA-N
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Description

(+)-Chloromethyl isomenthyl ether is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Chloromethyl isomenthyl ether can be synthesized through several methods. One common approach involves the reaction of isomenthol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ether bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Chloromethyl isomenthyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the ether into its corresponding alcohol.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and various substituted ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(+)-Chloromethyl isomenthyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-Chloromethyl isomenthyl ether involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. This reactivity is crucial for its role in synthetic chemistry and biochemical studies.

Comparison with Similar Compounds

(+)-Chloromethyl isomenthyl ether can be compared with other similar compounds, such as:

    Methyl tert-butyl ether: Used as a gasoline additive and solvent.

    Diethyl ether: Commonly used as an anesthetic and solvent.

    Ethyl vinyl ether: Employed in the production of polymers and resins.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of complex organic molecules and its role in biochemical research.

Properties

CAS No.

144177-48-0

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1

InChI Key

XOPLTFUYFXWFGB-GARJFASQSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C

SMILES

CC1CCC(C(C1)OCCl)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCCl)C(C)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.0 g (0.1 mole) of paraformaldehyde were stirred at 0°-5° C. with 15.6 g (0.1 mole) of (+) Menthol in 1,1,2-trichloroethane and HCl gas was passed for 2 hours. The product was further diluted to 1M concentration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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